6-Octen-3-one, 7-methyl-
Overview
Description
6-Octen-3-one, 7-methyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a characteristic odor and is often used in the flavor and fragrance industry. This compound is known for its mushroom-like aroma and is a significant component in the aroma profile of various fungi and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-3-one, 7-methyl- can be achieved through several methods. One common approach involves the oxidation of 6-Octen-3-ol, 7-methyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6-Octen-3-one, 7-methyl- often involves the catalytic oxidation of 6-Octen-3-ol, 7-methyl- using metal catalysts such as palladium or platinum. The process is optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-oxidation and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
6-Octen-3-one, 7-methyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction using reagents like sodium borohydride or lithium aluminum hydride converts it back to 6-Octen-3-ol, 7-methyl-.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 6-Octen-3-ol, 7-methyl-.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
6-Octen-3-one, 7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its role in the aroma profile of fungi and plants.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the flavor and fragrance industry for its characteristic odor.
Mechanism of Action
The mechanism of action of 6-Octen-3-one, 7-methyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing various biochemical pathways. The compound can also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: Another ketone with a similar structure and odor profile.
6-Octen-1-ol, 7-methyl-: The alcohol counterpart of 6-Octen-3-one, 7-methyl-.
1-Octen-3-ol: An alcohol with a mushroom-like odor, commonly found in fungi.
Uniqueness
6-Octen-3-one, 7-methyl- is unique due to its specific structure, which imparts a distinct aroma and reactivity. Its presence in various natural sources and its role in flavor and fragrance applications set it apart from other similar compounds.
Properties
IUPAC Name |
7-methyloct-6-en-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFCEAOQAPBGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543568 | |
Record name | 7-Methyloct-6-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-47-0 | |
Record name | 7-Methyloct-6-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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